3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of thiosemicarbazides using tosyl chloride and pyridine.
Introduction of the thiophene moiety: This step involves the reaction of the oxadiazole intermediate with thiophene-2-carbonyl chloride under basic conditions.
Chemical Reactions Analysis
3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Material Science: Due to its unique structural properties, it can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which contributes to its biological effects.
Comparison with Similar Compounds
Similar compounds to 3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide include other oxadiazole derivatives and thiophene-containing compounds. Some examples are:
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxamide have similar structural features and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of the oxadiazole and thiophene moieties, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H14N4O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-phenyl-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c21-14(12-7-4-10-24-12)17-8-9-18-15(22)16-19-13(20-23-16)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,21)(H,18,22) |
InChI Key |
ISHUZAWYPXJVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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